molecular formula C19H19N3O4S B2836907 N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034497-47-5

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2836907
CAS No.: 2034497-47-5
M. Wt: 385.44
InChI Key: DXZBTGNDBKBZRX-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a cyclopropyl-substituted pyridinylmethyl group and a 2,5-dioxopyrrolidin-1-yl moiety. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation. The cyclopropyl group on the pyridine ring may enhance metabolic stability and influence steric interactions, while the dioxopyrrolidin substituent could modulate electronic effects or serve as a hydrogen-bond acceptor .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18-7-8-19(24)22(18)16-3-5-17(6-4-16)27(25,26)21-11-13-9-15(12-20-10-13)14-1-2-14/h3-6,9-10,12,14,21H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBTGNDBKBZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 368.44 g/mol
  • CAS Number : 55750-62-4
PropertyValue
Boiling PointNot available
Log P (octanol-water partition coefficient)-1.58
SolubilityHigh
AbsorptionHigh (GI absorption)

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds similar to this compound. For instance, a series of hybrid compounds incorporating 2,5-dioxopyrrolidin motifs demonstrated significant anticonvulsant activity in preclinical models:

  • ED50 Values :
    • Compound 4: 67.65mg kg67.65\,\text{mg kg}
    • Compound 8: 54.90mg kg54.90\,\text{mg kg}

These values indicate the effective dose required to protect 50% of the test subjects in maximal electroshock seizure (MES) tests .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects may be attributed to its structural similarity to other known anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymes. A study on pyrrole derivatives revealed that modifications in the molecular structure could enhance COX2 inhibition while minimizing effects on COX1, suggesting a pathway for developing selective anti-inflammatory drugs .

The biological activity of this compound likely involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors implicated in pain and seizure pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticonvulsant Screening :
    • A set of compounds including those with dioxopyrrolidine structures were screened for their anticonvulsant properties in mice.
    • Results indicated that specific modifications could significantly enhance efficacy without increasing toxicity .
  • Inflammation Models :
    • Compounds similar to this compound were tested for anti-inflammatory effects using carrageenan-induced paw edema models.
    • The results showed a marked reduction in inflammation compared to control groups, suggesting a promising therapeutic profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core sulfonamide functionality with analogs in the literature but differs in substituent groups:

Compound Name Substituent on Sulfonamide Nitrogen Aromatic Ring Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-cyclopropylpyridin-3-ylmethyl 2,5-dioxopyrrolidin-1-yl ~395 (estimated) Not reported
6d () 2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl 3-sulfamoylaminophenyl ~650 (calculated) 132–230
IIIa () 2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl 4-methoxyphenyl ~550 (calculated) Not reported
Example 57 () Cyclopropyl 4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl 616.9 211–214

Key Differences :

  • The cyclopropylpyridine group in the target compound contrasts with bulky aromatic or heterocyclic substituents (e.g., benzohydrylpiperazine in 6d or chromenone-pyrazolopyrimidine in Example 57). This likely reduces steric hindrance compared to 6d but may limit π-π stacking interactions observed in IIIa .
Physicochemical Properties
  • Solubility: The dioxopyrrolidin group may enhance aqueous solubility compared to highly lipophilic analogs like 6d (due to benzohydrylpiperazine) or Example 57 (fluorinated chromenone) .
  • Thermal Stability : Melting points for sulfonamides vary widely (132–230°C in ). The target compound’s melting point is unreported but likely falls within this range.

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Comparisons are extrapolated from structural analogs.

Q & A

Q. What are the recommended synthetic routes for preparing N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and what challenges arise during purification?

  • Methodological Answer : The compound’s synthesis likely involves coupling a 5-cyclopropylpyridine derivative with a 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride intermediate. Key steps include:
  • Sulfonamide bond formation : Use nucleophilic substitution under inert conditions (e.g., dry DMF, nitrogen atmosphere) to minimize hydrolysis of the sulfonyl chloride .
  • Cyclopropane introduction : Optimize cyclopropylation via transition-metal-catalyzed cross-coupling (e.g., palladium-mediated Suzuki reactions) to preserve stereochemical integrity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended, but the dioxopyrrolidinyl group may complicate crystallization due to hydrogen-bonding interactions. Analytical HPLC with a C18 column and UV detection at 254 nm ensures purity ≥95% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern (δ 8.5–9.0 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ 2.5–3.5 ppm for methylene protons adjacent to carbonyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) with mass error <2 ppm to distinguish from impurities .
  • X-ray crystallography : If crystalline, resolve the 3D structure to validate the spatial arrangement of the cyclopropyl and sulfonamide groups .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : The compound’s solubility depends on its sulfonamide and pyridine moieties:
  • Polar aprotic solvents : DMSO or DMF are ideal for stock solutions (test at 10 mM). Avoid aqueous buffers with pH >8, as the sulfonamide may hydrolyze .
  • Stability : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for sulfonamides) under varying pH (2–12) and temperatures (4–37°C) over 72 hours .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the dioxopyrrolidin-1-yl group on the sulfonamide’s reactivity?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate the electron-withdrawing effect of the dioxopyrrolidinyl group on the sulfonamide’s S=O bonds. This group increases electrophilicity at the sulfur center, enhancing nucleophilic substitution potential .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) to rationalize structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the cyclopropyl group) that may explain reduced in vivo efficacy .
  • Toxicity screens : Conduct cytotoxicity assays (e.g., HepG2 cells) and in vivo organ histopathology to rule off-target effects .

Q. How can researchers design derivatives to improve target selectivity while retaining the core scaffold?

  • Methodological Answer :
  • SAR-driven modifications : Introduce substituents at the pyridine C2 position (e.g., halogens or electron-donating groups) to modulate steric and electronic interactions with targets .
  • Isosteric replacement : Replace the dioxopyrrolidinyl group with a tetrahydrofuran-2-one ring to enhance metabolic stability without altering hydrogen-bonding capacity .
  • Proteomics : Use affinity chromatography pull-down assays coupled with mass spectrometry to identify off-target binding partners .

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